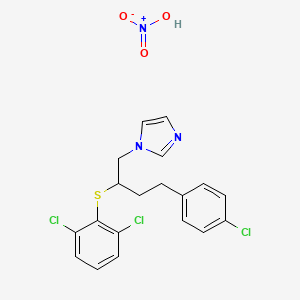
硝酸布托那唑
科学研究应用
布托那唑在科学研究中具有广泛的应用:
作用机制
生化分析
Biochemical Properties
Butoconazole nitrate functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . The compound interacts with the enzyme cytochrome P450 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, butoconazole nitrate disrupts the fungal cell membrane’s lipid composition, leading to increased membrane permeability and ultimately causing osmotic disruption or growth inhibition of the fungal cell .
Cellular Effects
Butoconazole nitrate exerts significant effects on various cell types, particularly fungal cells. It disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting fungal growth and proliferation . In addition to its antifungal effects, butoconazole nitrate may also have minor effects on human cells, particularly those in the vaginal epithelium, where it is applied .
Molecular Mechanism
The molecular mechanism of butoconazole nitrate involves the inhibition of cytochrome P450 14α-demethylase, an enzyme critical for ergosterol synthesis . By binding to this enzyme, butoconazole nitrate prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the fungal cell membrane . This depletion results in altered membrane fluidity and permeability, causing osmotic imbalance and growth inhibition . Additionally, the disruption of ergosterol synthesis affects various cellular processes, including nutrient uptake and intracellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butoconazole nitrate have been observed to change over time. The compound is relatively stable, but its antifungal activity may decrease with prolonged exposure to environmental factors such as light and temperature . In vitro studies have shown that butoconazole nitrate maintains its efficacy against Candida species for extended periods, although some degradation may occur over time . Long-term effects on cellular function have been observed, with sustained inhibition of fungal growth and minimal impact on human cells .
Dosage Effects in Animal Models
In animal models, the effects of butoconazole nitrate vary with different dosages. At therapeutic doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, butoconazole nitrate may exhibit toxic effects, including irritation and inflammation at the site of application . Threshold effects have been observed, with a clear dose-response relationship between the concentration of butoconazole nitrate and its antifungal activity .
Metabolic Pathways
Butoconazole nitrate is metabolized primarily in the liver, where it undergoes extensive biotransformation . The compound is converted into various metabolites, which are then excreted in the urine and feces . The metabolic pathways involve the action of liver enzymes, including cytochrome P450 isoforms, which facilitate the breakdown of butoconazole nitrate into its inactive forms . These metabolic processes ensure the elimination of the compound from the body and prevent its accumulation .
Transport and Distribution
Following administration, butoconazole nitrate is absorbed into the vaginal epithelium and distributed locally within the tissues . The compound exhibits limited systemic absorption, with only a small fraction entering the bloodstream . Within the cells, butoconazole nitrate interacts with transporters and binding proteins that facilitate its localization to the fungal cell membrane . This targeted distribution ensures that the compound exerts its antifungal effects primarily at the site of infection .
Subcellular Localization
Butoconazole nitrate is primarily localized to the fungal cell membrane, where it exerts its antifungal activity . The compound’s structure allows it to integrate into the lipid bilayer of the membrane, disrupting its integrity and function . Additionally, butoconazole nitrate may undergo post-translational modifications that enhance its targeting to specific compartments within the fungal cell . These modifications ensure that the compound remains active and effective in inhibiting fungal growth .
准备方法
合成路线和反应条件
布托那唑的制备涉及多个步骤:
格氏反应: 该过程首先将对氯苄基氯化物与镁粉在甲基叔丁基醚和四氢呋喃的混合溶剂中反应,生成格氏试剂.
缩合反应: 然后,格氏试剂与环氧氯丙烷反应生成1-氯-4-对氯苯基-2-丁醇.
咪唑的引入:
工业生产方法
布托那唑硝酸盐的工业生产涉及类似的步骤,但针对大规模生产进行了优化。 所使用的原料具有成本效益,并且选择的反应溶剂具有安全性和适用于工业生产 .
化学反应分析
反应类型
布托那唑会发生各种化学反应,包括:
氧化: 布托那唑在特定条件下可以被氧化生成不同的衍生物。
取代: 该化合物可以发生取代反应,特别是涉及咪唑环和苯基。
常见试剂和条件
氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。
取代试剂: 氯和溴等卤化剂常用于取代反应。
主要产物
这些反应生成的主要产物包括各种布托那唑衍生物,这些衍生物可能具有不同的抗真菌特性和应用。
相似化合物的比较
类似化合物
- 咪康唑
- 克霉唑
- 益康唑
- 酮康唑
独特性
布托那唑在咪唑类抗真菌药中独树一帜,因为它具有特定的结构修饰,这增强了其对白色念珠菌的杀真菌活性 {svg_7. 它还具有良好的药代动力学特征,当阴道内给药时,其全身吸收极少 .
属性
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
| Record name | Butoconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
| Record name | Butaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell. | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64872-76-0, 64872-77-1 | |
| Record name | Butoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butoconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
| Record name | Butoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butoconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


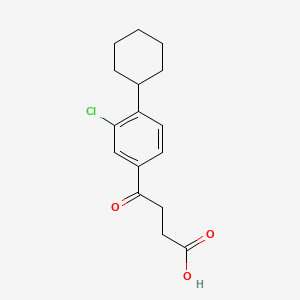
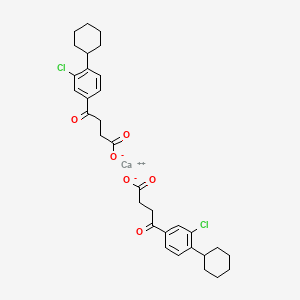
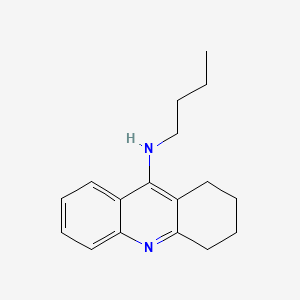
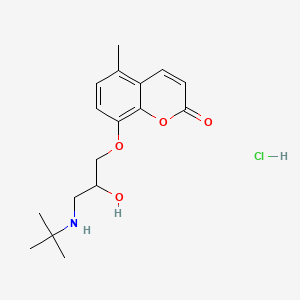
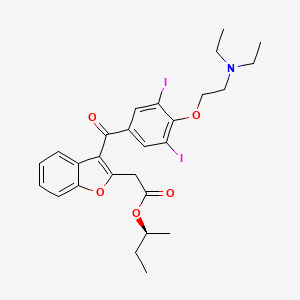





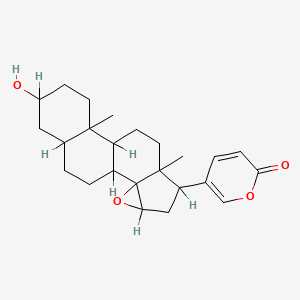
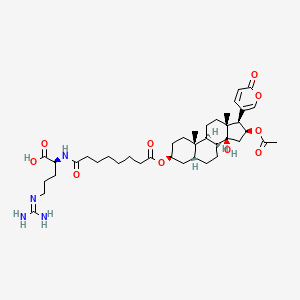
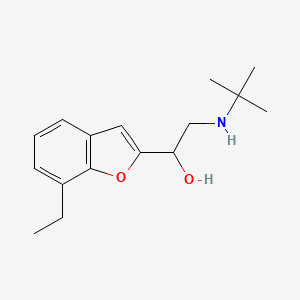
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
